![molecular formula C31H16IN3O7 B14754891 benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one CAS No. 916-68-7](/img/structure/B14754891.png)
benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[c]phenanthrene: is a polycyclic aromatic hydrocarbon with the chemical formula C₁₈H₁₂. It consists of four fused benzene rings and is a white solid that is soluble in nonpolar organic solvents . This compound is of theoretical interest but is also found in the environment and is weakly carcinogenic .
4-Iodo-2,5,7-trinitrofluoren-9-one: is an organic compound with the chemical formula C₁₃H₅N₃O₇. It is a yellow crystalline solid used primarily in the manufacture of explosives and as a chemical reagent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
- Benzo[c]phenanthrene can be synthesized through various methods, including the fusion of benzene rings and cyclization reactions .
- One common method involves the cyclization of appropriate precursors under high-temperature conditions.
Industrial Production Methods:
- Industrial production of benzo[c]phenanthrene typically involves the use of catalytic processes to ensure high yield and purity .
Synthetic Routes and Reaction Conditions:
- The synthesis of 4-iodo-2,5,7-trinitrofluoren-9-one involves nitration reactions of fluorenone derivatives .
- The reaction conditions often include the use of strong acids and controlled temperatures to achieve the desired product.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzo[c]phenanthrene can undergo oxidation to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
- Oxidizing agents such as chromic acid for oxidation reactions .
- Reducing agents like hydrogen gas and raney nickel for reduction reactions .
- Halogenating agents for electrophilic substitution reactions .
Major Products:
- Quinones from oxidation reactions .
- Dihydro derivatives from reduction reactions .
- Halogenated derivatives from substitution reactions .
Types of Reactions:
Reduction: This compound can undergo reduction to form amino derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitro groups.
Common Reagents and Conditions:
- Reducing agents such as hydrides for reduction reactions .
- Nucleophiles for substitution reactions .
Major Products:
Applications De Recherche Scientifique
Benzo[c]phenanthrene
Chemistry: Used in the study of polycyclic aromatic hydrocarbons and their properties.
Biology: Investigated for its weak carcinogenic properties and interactions with biological systems.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
4-Iodo-2,5,7-trinitrofluoren-9-one
Mécanisme D'action
Benzo[c]phenanthrene
- The mechanism of action involves its interaction with cellular components, leading to weak carcinogenic effects .
- It can form reactive intermediates that interact with DNA and proteins, potentially causing mutations .
4-Iodo-2,5,7-trinitrofluoren-9-one
Comparaison Avec Des Composés Similaires
Benzo[c]phenanthrene
Similar Compounds: Phenanthrene, anthracene, and chrysene.
Uniqueness: Benzo[c]phenanthrene has a unique nonplanar structure and specific reactivity due to its fused benzene rings.
4-Iodo-2,5,7-trinitrofluoren-9-one
Propriétés
Numéro CAS |
916-68-7 |
|---|---|
Formule moléculaire |
C31H16IN3O7 |
Poids moléculaire |
669.4 g/mol |
Nom IUPAC |
benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one |
InChI |
InChI=1S/C18H12.C13H4IN3O7/c1-3-7-16-13(5-1)9-11-15-12-10-14-6-2-4-8-17(14)18(15)16;14-9-3-5(15(19)20)1-7-11(9)12-8(13(7)18)2-6(16(21)22)4-10(12)17(23)24/h1-12H;1-4H |
Clé InChI |
OMDPVRNBYCKDPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C=C3.C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])I)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


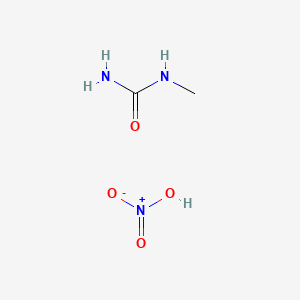
![(14R,15S,18R,19R,22S,23S)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene](/img/structure/B14754821.png)
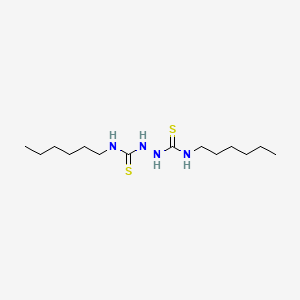
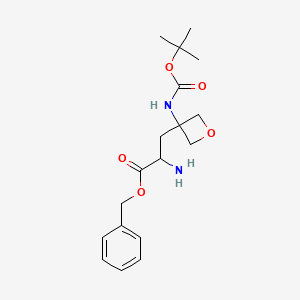
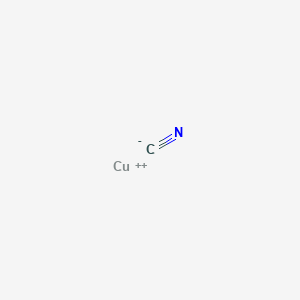
![(2S)-2-tert-butylbicyclo[2.2.1]heptane](/img/structure/B14754855.png)
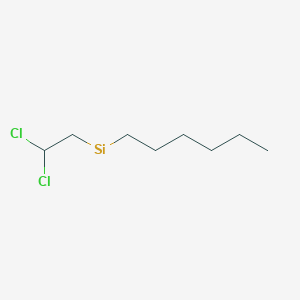
![4-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]benzoic acid](/img/structure/B14754862.png)

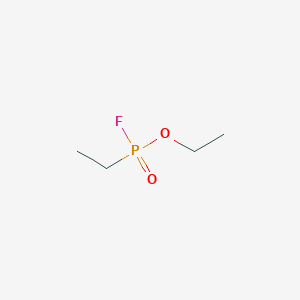
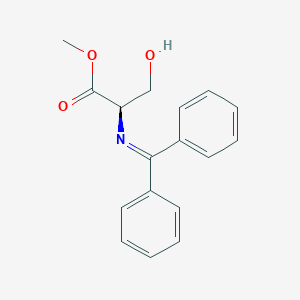
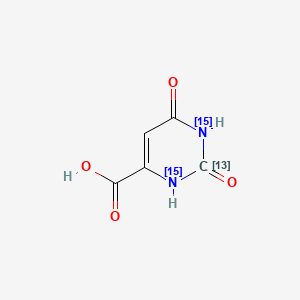
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14754894.png)
![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)
